1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea 1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15703520
InChI: InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)17-16(22)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,22)
SMILES:
Molecular Formula: C16H14N4OS
Molecular Weight: 310.4 g/mol

1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea

CAS No.:

Cat. No.: VC15703520

Molecular Formula: C16H14N4OS

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea -

Specification

Molecular Formula C16H14N4OS
Molecular Weight 310.4 g/mol
IUPAC Name 1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)thiourea
Standard InChI InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)17-16(22)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,22)
Standard InChI Key RBMZNGCBFOXSBC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea belongs to the thiourea family, characterized by a thiocarbonyl group (C=S) linked to two amine groups. Its structure integrates a 4-methylphenyl ring at the N1 position and a 2-oxoindole unit at the N3 position (Figure 1). The indole moiety contains a lactam ring (2-oxo group), which introduces hydrogen-bonding capabilities critical for target recognition .

Key structural attributes:

  • Molecular Formula: C16H14N4OS\text{C}_{16}\text{H}_{14}\text{N}_4\text{OS} (calculated via PubChem ).

  • Molecular Weight: 326.4 g/mol.

  • Stereochemistry: The compound exhibits planar geometry around the thiourea core, with the 4-methylphenyl and indole groups adopting orthogonal orientations to minimize steric hindrance .

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a=10.52A˚,b=7.31A˚,c=15.89A˚,β=98.7a = 10.52 \, \text{Å}, b = 7.31 \, \text{Å}, c = 15.89 \, \text{Å}, \beta = 98.7^\circ . The thiourea backbone forms intramolecular hydrogen bonds between the NH groups and the carbonyl oxygen of the indole, stabilizing the conformation .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 1-(4-methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves a two-step process:

  • Formation of the Thiourea Backbone: Reacting 4-methylphenyl isothiocyanate with ammonium thiocyanate yields the intermediate 1-(4-methylphenyl)thiourea.

  • Indole Functionalization: Coupling the intermediate with 3-amino-2-oxindole under acidic conditions (e.g., HCl/EtOH) facilitates nucleophilic substitution at the indole’s C3 position .

Optimization Notes:

  • Solvent Choice: Ethanol or DMF enhances reaction efficiency by solubilizing aromatic intermediates.

  • Catalysts: Lewis acids like ZnCl₂ improve regioselectivity during indole coupling .

Structural Analogues and SAR Insights

Modifications to the parent structure have identified key structure-activity relationships (SAR):

AnaloguesSubstitution SiteBiological Activity Enhancement
1-(4-Chlorophenyl) variantPhenyl ring2-fold increase in antiviral potency
Naphthalen-1-yl derivativePhenyl replacementImproved hydrophobicity and membrane permeability

The 4-methylphenyl group optimizes steric and electronic interactions, while the 2-oxoindole moiety enhances hydrogen bonding with target proteins .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays reveal cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.9 μM) and A549 lung adenocarcinoma (IC₅₀ = 11.2 μM) . The compound induces apoptosis via:

  • Mitochondrial Pathway Activation: Upregulation of Bax/Bcl-2 ratio (3.5-fold) and caspase-3 cleavage .

  • ROS Generation: 2.8-fold increase in intracellular reactive oxygen species, triggering DNA damage .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (43%) due to high logP (3.2) and solubility limitations .

  • Metabolism: Hepatic oxidation via CYP3A4, producing inactive sulfoxide metabolites .

  • Excretion: Renal clearance (68%) with a half-life of 4.2 hours in murine models .

Toxicity Data

  • Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Comparative Analysis with Related Thiourea Derivatives

CompoundTarget Affinity (Kd, nM)Therapeutic Index
Methisazone190 (SARS-CoV-2 RdRp)15.2
1-(4-Methylphenyl) derivative84 (SARS-CoV-2 RdRp)22.7
1-(Naphthalen-1-yl) variant145 (HCV NS5B)18.9

The 4-methylphenyl variant exhibits superior target affinity and therapeutic indices, likely due to optimized hydrophobic interactions .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are under investigation to enhance aqueous solubility .

  • CYP Inhibition: Co-administration with CYP3A4 inhibitors may necessitate dose adjustments .

Emerging Applications

  • Neurodegenerative Diseases: Preliminary data show inhibition of β-secretase (BACE1) in Alzheimer’s models (IC₅₀ = 9.8 μM) .

  • Antibacterial Agents: Activity against Staphylococcus aureus (MIC = 32 μg/mL) via enoyl-ACP reductase inhibition .

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